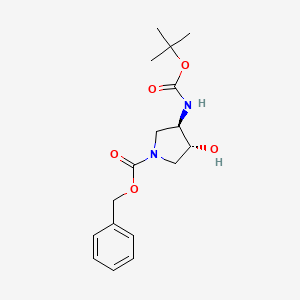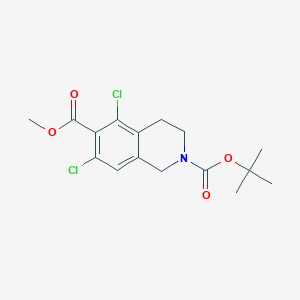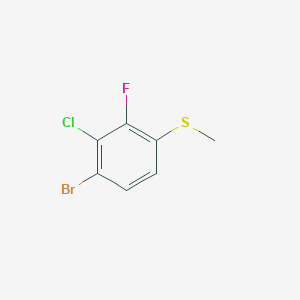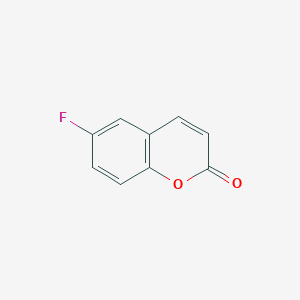![molecular formula C15H17NO4 B6322384 5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid CAS No. 1801899-61-5](/img/structure/B6322384.png)
5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid
概要
説明
5-[(Benzyloxy)carbonyl]-5-azaspiro[24]heptane-6-carboxylic acid is a chemical compound with the molecular formula C15H17NO4 It is characterized by its unique spirocyclic structure, which includes a benzyloxycarbonyl group and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and reaction conditions to ensure the formation of the desired spirocyclic structure.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate. This step typically requires a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
化学反応の分析
Types of Reactions
5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
科学的研究の応用
5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact with enzymes or receptors in a controlled manner. The spirocyclic structure provides stability and specificity in these interactions, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
- 5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid
- 5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-8-carboxylic acid
Uniqueness
5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid is unique due to its specific spirocyclic structure and the position of the carboxylic acid group. This structural uniqueness imparts distinct chemical and biological properties, making it a compound of interest for various applications.
特性
IUPAC Name |
5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-13(18)12-8-15(6-7-15)10-16(12)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFCRIFLQUONPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol](/img/structure/B6322315.png)
![2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B6322317.png)

![[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B6322323.png)



![7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B6322341.png)


![1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone](/img/structure/B6322366.png)



